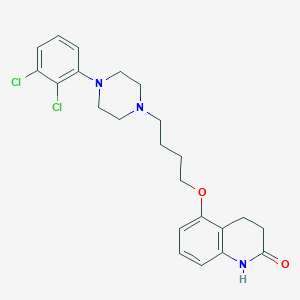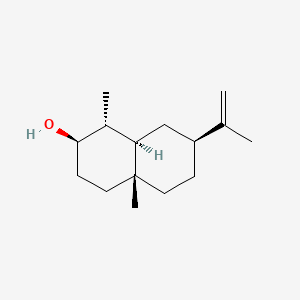
(+)-Dihydro-alpha-cyperol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Dihydro-alpha-cyperol is a naturally occurring sesquiterpene alcohol found in various essential oils, particularly in the roots of Cyperus species. This compound is known for its distinctive aroma and potential therapeutic properties. It has garnered interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Dihydro-alpha-cyperol typically involves the hydrogenation of alpha-cyperone, a related sesquiterpene. The reaction is carried out under hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures. The reaction conditions must be carefully controlled to ensure the selective reduction of the double bond in alpha-cyperone, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction of alpha-cyperone from natural sources, followed by its hydrogenation. The extraction process may include steam distillation or solvent extraction to isolate alpha-cyperone from plant materials. The subsequent hydrogenation step is performed in large-scale reactors equipped with efficient mixing and temperature control systems to maximize yield and purity.
化学反応の分析
Types of Reactions
(+)-Dihydro-alpha-cyperol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or hydroxylated derivatives.
科学的研究の応用
(+)-Dihydro-alpha-cyperol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reference compound in analytical studies.
Biology: Studies have shown its potential antimicrobial and anti-inflammatory properties, making it a candidate for further biological research.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in traditional medicine for treating various ailments.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the formulation of natural products.
作用機序
The mechanism of action of (+)-Dihydro-alpha-cyperol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in inhibiting pro-inflammatory cytokines and disrupting microbial cell membranes.
類似化合物との比較
(+)-Dihydro-alpha-cyperol can be compared with other similar sesquiterpene alcohols, such as:
Alpha-cyperone: The precursor to this compound, with a similar structure but different biological activities.
Beta-cyperone: Another related compound with distinct chemical and biological properties.
Cyperol: A closely related sesquiterpene alcohol with similar applications but varying potency and efficacy.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H26O |
|---|---|
分子量 |
222.37 g/mol |
IUPAC名 |
(1R,2R,4aR,7S,8aR)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h11-14,16H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15-/m1/s1 |
InChIキー |
XEUOFHGEEFUFIJ-XLWJZTARSA-N |
異性体SMILES |
C[C@H]1[C@@H](CC[C@@]2([C@@H]1C[C@H](CC2)C(=C)C)C)O |
正規SMILES |
CC1C(CCC2(C1CC(CC2)C(=C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




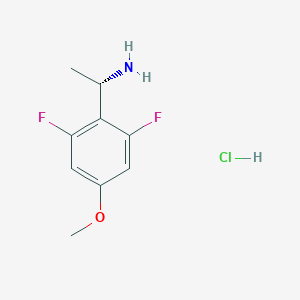
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)
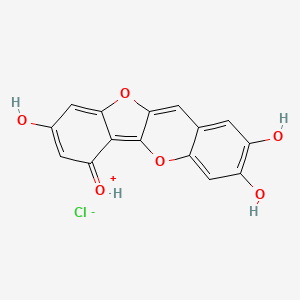
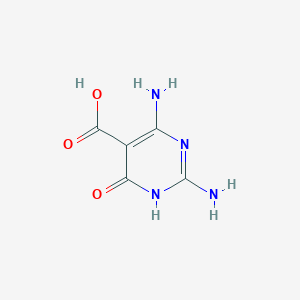


![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)
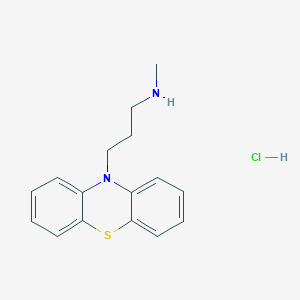
![5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13435002.png)
